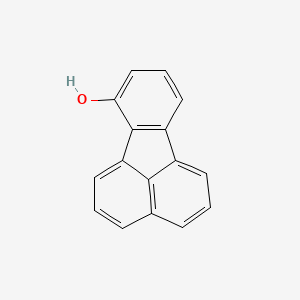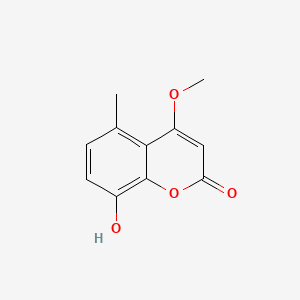
1,4-Bis(bromodiphenylstannyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(bromodiphenylstannyl)butane is an organotin compound that features two bromodiphenylstannyl groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(bromodiphenylstannyl)butane typically involves the reaction of 1,4-dibromobutane with diphenylstannane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The general reaction scheme is as follows:
1,4-dibromobutane+2Ph2SnH→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(bromodiphenylstannyl)butane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The tin centers can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield stannylated amines, while oxidation reactions can produce tin oxides.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(bromodiphenylstannyl)butane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organotin compounds and as a reagent in cross-coupling reactions.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis(bromodiphenylstannyl)butane involves its interaction with various molecular targets. The tin centers can coordinate with different ligands, facilitating various chemical transformations. The bromine atoms can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(diphenylphosphino)butane: An organophosphorus compound with similar structural features but different chemical properties.
1,4-Bis(imidazole)butane: A ligand used in coordination chemistry with distinct reactivity compared to organotin compounds.
1,4-Bis(2-carboxyaldehydephenoxy)butane: A macrocyclic ligand with applications in the synthesis of metal complexes.
Uniqueness
1,4-Bis(bromodiphenylstannyl)butane is unique due to the presence of tin atoms, which impart distinct reactivity and coordination properties. This makes it valuable in the synthesis of organotin compounds and in applications requiring specific tin-mediated transformations.
Eigenschaften
| 83815-91-2 | |
Molekularformel |
C28H28Br2Sn2 |
Molekulargewicht |
761.7 g/mol |
IUPAC-Name |
bromo-[4-[bromo(diphenyl)stannyl]butyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.C4H8.2BrH.2Sn/c4*1-2-4-6-5-3-1;1-3-4-2;;;;/h4*1-5H;1-4H2;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
GLEMUSSVKBFBRL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](CCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Br)(C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)




![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)



